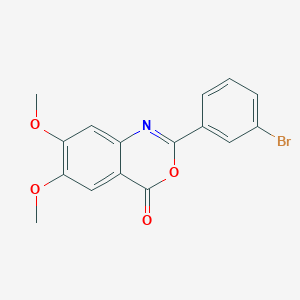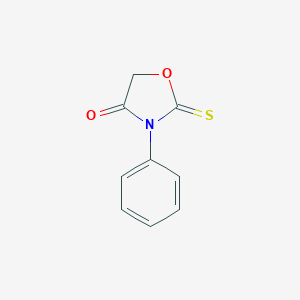![molecular formula C40H27N3 B303321 N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine, also known as NPB, is a heterocyclic organic compound that belongs to the family of pyrroles. The compound is known for its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body. Additionally, N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to inhibit the activity of various protein kinases and transcription factors, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain. The compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine in lab experiments is its low toxicity and high stability. The compound is relatively non-toxic and does not degrade easily, making it a reliable and safe choice for researchers. However, one limitation of using N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine. One area of interest is the development of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine involves the reaction of 1-naphthylamine and 3-phenyl-2-pyrrolidone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. The compound has been studied extensively for its biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
Produktname |
N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine |
|---|---|
Molekularformel |
C40H27N3 |
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
(E)-5-naphthalen-1-yl-N-(5-naphthalen-1-yl-3-phenyl-1H-pyrrol-2-yl)-3-phenylpyrrol-2-imine |
InChI |
InChI=1S/C40H27N3/c1-3-13-29(14-4-1)35-25-37(33-23-11-19-27-17-7-9-21-31(27)33)41-39(35)43-40-36(30-15-5-2-6-16-30)26-38(42-40)34-24-12-20-28-18-8-10-22-32(28)34/h1-26,41H/b43-40+ |
InChI-Schlüssel |
BFINTJHPVNLUHJ-WDHDNBHHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)




![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
